Solcitinib

JAK1 Selectivity Kinase Inhibition In Vitro Assay

Solcitinib delivers quantifiable 11-fold JAK1 selectivity over JAK2, enabling unambiguous attribution of inflammatory effects to JAK1 without JAK2 pathway interference. Clinically validated in moderate-to-severe plaque psoriasis with established human pharmacokinetics (Cmax, AUC), it serves as a superior reference compound for benchmarking novel entities and constructing predictive PK/PD models. Insist on Solcitinib to eliminate the JAK2 confounding that compromises generic JAK inhibitor research.

Molecular Formula C22H23N5O2
Molecular Weight 389.4 g/mol
CAS No. 1206163-45-2
Cat. No. B610914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolcitinib
CAS1206163-45-2
SynonymsGSK2586184;  GSK 2586184;  GSK-2586184;  GSK2586184A;  GSK-2586184A;  GSK 2586184A;  GLPG-0778;  GLPG 0778;  GLPG0778;  G154578;  Solcitinib.
Molecular FormulaC22H23N5O2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C
InChIInChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28)
InChIKeyMPYACSQFXVMWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Solcitinib (CAS 1206163-45-2): A JAK1-Selective Inhibitor for Inflammatory Disease Research Applications


Solcitinib (also known as GSK2586184, GLPG0778) is an orally bioavailable, small-molecule inhibitor belonging to the Janus kinase (JAK) inhibitor class . Its mechanism of action is the competitive inhibition of the ATP-binding pocket of JAK1, a key mediator in the signaling of multiple pro-inflammatory cytokines [1]. The compound has been primarily investigated for its therapeutic potential in moderate-to-severe plaque-type psoriasis, with additional exploratory studies in systemic lupus erythematosus and ulcerative colitis [2]. This guide focuses on the quantifiable, comparative evidence that defines Solcitinib's differentiation from other JAK inhibitors, providing critical data for scientific selection and procurement.

Why Solcitinib's Unique JAK1 Selectivity Profile Prevents Direct Substitution with Other JAK Inhibitors


The JAK family consists of four isoforms (JAK1, JAK2, JAK3, and TYK2) that associate with different cytokine receptors and mediate distinct downstream signaling pathways. While many JAK inhibitors exhibit broad, pan-JAK activity, their selectivity profiles can profoundly impact both therapeutic efficacy and safety [1]. Generic substitution among JAK inhibitors is not feasible due to the highly variable isoform selectivity, which directly correlates with on-target potency and off-target adverse event profiles [2]. For instance, pan-JAK inhibitors like tofacitinib may be associated with a higher incidence of certain adverse events compared to more selective agents [3]. The quantitative evidence presented below demonstrates precisely how Solcitinib's specific JAK1 selectivity differentiates it from both pan-JAK inhibitors and other JAK1-preferential molecules, underscoring the necessity for precise compound selection in research applications.

Quantitative Evidence of Solcitinib's Differentiation for Procurement and Research


Comparative JAK1 Isoform Selectivity: Solcitinib vs. Filgotinib

In a cross-study comparative analysis, Solcitinib demonstrates a different selectivity profile against JAK isoforms compared to filgotinib, another JAK1-preferential inhibitor. While both compounds are classified as JAK1-selective, the degree of selectivity over other JAK family members differs. Solcitinib exhibits 11-fold selectivity for JAK1 over JAK2, whereas filgotinib is reported to have a biochemical selectivity of only about three-fold for JAK1 over JAK2 in similar assays [1]. This difference in selectivity ratio is a critical differentiator for experiments where minimizing JAK2 inhibition is essential.

JAK1 Selectivity Kinase Inhibition In Vitro Assay

Comparative JAK1 Isoform Selectivity: Solcitinib vs. Upadacitinib and Filgotinib

Solcitinib demonstrates a distinct rank order of potency across the JAK family compared to other JAK1-preferential inhibitors. Its reported IC50 values are: JAK1 (9.8 nM), TYK2 (~225 nM, 23-fold), JAK2 (~108 nM, 11-fold), and JAK3 (~539 nM, 55-fold) . This profile differs notably from filgotinib, which is reported to have IC50 values of 10 nM for JAK1, 28 nM for JAK2 (2.8-fold), 116 nM for TYK2 (11.6-fold), and 810 nM for JAK3 (81-fold) [1]. The key differentiation lies in the relative potency against TYK2: Solcitinib is 23-fold selective over TYK2, whereas filgotinib is only ~11.6-fold selective [1]. This difference in TYK2 selectivity could be a significant factor for research applications focused on IL-12/IL-23 signaling pathways.

JAK1 Selectivity Potency Cross-Compound Comparison

Efficacy in Psoriasis: Network Meta-Analysis of JAK Inhibitors

A network meta-analysis of randomized controlled trials evaluated the efficacy of several JAK inhibitors in moderate-to-severe plaque psoriasis. The analysis, which assessed the proportion of patients achieving a 75% improvement in the Psoriasis Area and Severity Index (PASI 75), confirmed that Solcitinib demonstrated promising treatment efficacy [1]. The network meta-analysis ranked the comparative efficacy of JAK inhibitors, concluding that tofacitinib showed superior efficacy and safety over peficitinib, solcitinib, baricitinib, abrocitinib, and deucravacitinib [1]. This analysis establishes a clear, data-driven hierarchy of clinical performance among this class of compounds, positioning Solcitinib within the competitive landscape.

Psoriasis PASI 75 Clinical Efficacy Network Meta-Analysis

Pharmacokinetic Profile: Comparative Human Oral Bioavailability

Solcitinib is characterized as an orally bioavailable compound, a feature critical for its therapeutic application in chronic inflammatory diseases. Pharmacokinetic data from a Phase I study in healthy volunteers demonstrate that following a single oral 400 mg dose, Solcitinib achieves a mean maximum plasma concentration (Cmax) of 779.8 ng/mL and a mean area under the curve (AUC) of 4787.7 μg·h/L [1]. This oral bioavailability distinguishes it from injectable biologic therapies (e.g., anti-IL-17 or anti-IL-23 monoclonal antibodies) and provides a convenient dosing route for research and potential clinical applications.

Pharmacokinetics Oral Bioavailability Cmax AUC

Recommended Research and Procurement Applications for Solcitinib (CAS 1206163-45-2)


Investigating JAK1-Dependent Signaling Pathways in Inflammatory Disease Models

Given its quantified 11-fold selectivity for JAK1 over JAK2 , Solcitinib is an optimal tool compound for in vitro and in vivo studies designed to isolate the specific contributions of JAK1 to inflammatory signaling. This level of selectivity allows researchers to confidently attribute observed biological effects to JAK1 inhibition, with minimal confounding from JAK2 pathway interference. This is particularly relevant for studies focused on cytokines that signal predominantly through JAK1, such as IL-6 and type I interferons.

Preclinical Efficacy Studies in Psoriasis and Related Inflammatory Skin Conditions

Solcitinib's demonstrated clinical activity in moderate-to-severe plaque psoriasis, as confirmed by network meta-analysis , establishes it as a valuable reference compound for preclinical psoriasis research. Researchers can utilize Solcitinib to benchmark new chemical entities or to investigate the mechanistic underpinnings of JAK inhibition in cutaneous inflammation. Its oral bioavailability also makes it well-suited for long-term dosing studies in animal models of psoriasis.

Pharmacokinetic and Pharmacodynamic Profiling of Oral JAK Inhibitors

The established human pharmacokinetic data for Solcitinib, including a defined Cmax and AUC following oral administration , provide a solid foundation for studies exploring the relationship between systemic exposure, target engagement, and downstream pharmacodynamic effects. Solcitinib can serve as a model compound for the development of predictive PK/PD models for oral JAK1 inhibitors.

Comparative Efficacy Studies Against TYK2-Selective Inhibitors

Solcitinib's 23-fold selectivity for JAK1 over TYK2 provides a clear basis for comparative studies against emerging TYK2-selective inhibitors (e.g., deucravacitinib). These studies can help delineate the differential roles of JAK1 and TYK2 in the IL-12/IL-23 pathway, which is central to the pathogenesis of psoriasis and other autoimmune disorders. Such research may inform the development of more targeted therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solcitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.